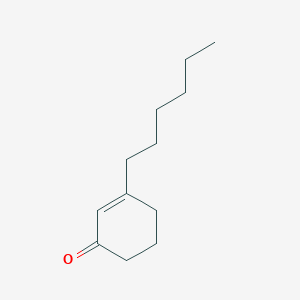

3-Hexyl-2-cyclohexenone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20O |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

3-hexylcyclohex-2-en-1-one |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h10H,2-9H2,1H3 |

InChI Key |

SAOPBTOIBJXDSR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC(=O)CCC1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 3 Hexyl 2 Cyclohexenone

Nucleophilic Conjugate (Michael) Additions and Reactivity with Soft Nucleophiles

The most characteristic reaction of α,β-unsaturated carbonyl compounds like 3-Hexyl-2-cyclohexenone is the nucleophilic conjugate addition, also known as the Michael addition. wikipedia.org In this reaction, a nucleophile attacks the electrophilic β-carbon (C-4) of the enone system. This process is particularly favored by "soft" nucleophiles, as predicted by Hard-Soft Acid-Base (HSAB) theory. The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. masterorganicchemistry.com

The general mechanism involves:

Attack of the soft nucleophile on the β-carbon.

Formation of a resonance-stabilized enolate intermediate.

Protonation of the enolate (usually at the α-carbon) to give the final product. masterorganicchemistry.com

Common soft nucleophiles that readily participate in Michael additions with substituted cyclohexenones include organocuprates (see section 3.3), enamines, and stabilized carbanions derived from malonates, β-ketoesters, and cyanoesters. wikipedia.orgmasterorganicchemistry.com For instance, the reaction of a dialkyl malonate with a cyclohexenone derivative under basic conditions leads to the formation of a new carbon-carbon bond at the β-position. hbni.ac.in The hexyl group at the C-3 position can sterically hinder the approach of bulky nucleophiles, potentially affecting the reaction rate but generally not preventing the conjugate addition.

| Nucleophile Type | Example | Product Type | Reference |

| Stabilized Enolate | Diethyl malonate | 1,5-Dicarbonyl compound | wikipedia.org |

| Enamine | Cyclohexanone-pyrrolidine enamine | γ-Diketone | nih.gov |

| Thiolate | Sodium thiophenoxide | β-Thioether ketone | masterorganicchemistry.com |

Pericyclic Reactions, including Diels-Alder Cycloadditions

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. youtube.com For this compound, the most relevant pericyclic reaction is the Diels-Alder cycloaddition, where the enone's double bond acts as the dienophile (a 2π-electron component). wikipedia.orgmasterorganicchemistry.comlibretexts.org The carbonyl group is electron-withdrawing, which activates the double bond, making it more electrophilic and thus a better dienophile for reaction with electron-rich dienes. wikipedia.org

The reaction involves the [4+2] cycloaddition of a conjugated diene to the dienophile to form a six-membered ring. libretexts.org The hexyl substituent on the dienophile can influence the stereochemical outcome of the reaction, particularly the endo/exo selectivity, due to steric interactions in the transition state. In a typical Diels-Alder reaction, the diene approaches the dienophile in a way that maximizes the overlap of their frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). youtube.com

While Diels-Alder reactions are most common, other pericyclic reactions like [2+2] photocycloadditions can also occur, typically upon photochemical activation (see section 3.6).

| Reaction Type | Reactant | Product | Key Feature | Reference |

| [4+2] Cycloaddition | 1,3-Butadiene | Substituted bicyclo[2.2.2]octenone | Formation of a six-membered ring | wikipedia.orgmasterorganicchemistry.com |

| [4+2] Cycloaddition | Danishefsky's diene | Functionalized bicyclic system | High regioselectivity | organicchemistrydata.org |

Reactions with Organometallic Reagents (e.g., Grignard and Organocopper Reagents)

The reaction of this compound with organometallic reagents can proceed via two main pathways: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. The outcome is highly dependent on the nature of the organometallic reagent. acs.org

Grignard and Organolithium Reagents: These "hard" nucleophiles typically favor direct (1,2) addition to the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.orglibretexts.org The reaction mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide, yielding a tertiary alcohol. saskoer.ca

Organocopper Reagents (Gilman Reagents): These "soft" nucleophiles, such as lithium dialkylcuprates (R₂CuLi), preferentially undergo conjugate (1,4) addition. pearson.comyoutube.com The softer nature of the nucleophilic carbon in organocuprates directs the attack to the softer electrophilic β-carbon of the enone system. masterorganicchemistry.com This reaction is a powerful method for forming carbon-carbon bonds and results in a new ketone after the intermediate enolate is protonated.

| Reagent Type | Example | Predominant Product | Addition Type | Reference |

| Grignard | Methylmagnesium bromide (CH₃MgBr) | 1-Methyl-3-hexylcyclohex-2-en-1-ol | 1,2-Addition | masterorganicchemistry.comsaskoer.ca |

| Organolithium | n-Butyllithium (n-BuLi) | 1-Butyl-3-hexylcyclohex-2-en-1-ol | 1,2-Addition | masterorganicchemistry.comlibretexts.org |

| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-Hexyl-4-methylcyclohexan-1-one | 1,4-Addition | pearson.comyoutube.com |

Electrophilic Transformations and Substitutions

While the enone system is primarily electrophilic, electrophilic attack can be induced at the α-carbon (C-2) by first converting the ketone into its corresponding enol or enolate. The enolate is an electron-rich nucleophile that can react with a variety of electrophiles. For this compound, this would lead to substitution at the C-2 position, replacing the vinylic proton. However, reactions at the C-4 position of the enolate are also possible. A common transformation is α-halogenation, which can be achieved using reagents like N-bromosuccinimide (NBS) under appropriate conditions. This reaction proceeds through the enol form of the ketone.

Radical Reactions and Their Initiation Mechanisms

The double bond of this compound is susceptible to attack by free radicals. These reactions can be initiated by thermal or photochemical decomposition of radical initiators (e.g., AIBN, benzoyl peroxide) or by single-electron transfer (SET) processes. ubc.ca One important application is in radical cyclization reactions, where an intramolecular radical adds to the β-position of the enone, forming a new ring.

Recently, the merger of photoredox and organocatalysis has enabled the generation of β-enaminyl radicals from cyclic ketones. nih.gov In a potential application to this compound, the ketone could be converted to an enamine, which then undergoes single-electron oxidation by a photocatalyst to form a radical cation. Subsequent deprotonation would yield a β-enaminyl radical, which can couple with other radical species. nih.gov

Photochemical and Thermal Rearrangements in Cyclohexenone Systems

Cyclohexenone systems are known to undergo a variety of photochemical rearrangements upon irradiation with UV light. researchgate.net One of the classic reactions is the [2+2] photocycloaddition, where the enone double bond reacts with an alkene to form a cyclobutane (B1203170) ring. This can occur in an intermolecular fashion with another alkene or intramolecularly if a suitable double bond is present elsewhere in the molecule.

Another characteristic photochemical transformation of cyclohexenones is the lumiketone rearrangement. In this process, irradiation leads to the formation of a bicyclo[3.1.0]hexan-2-one structure. The specific pathway and products can be influenced by the substitution pattern on the ring. Thermal rearrangements, such as sigmatropic shifts, can also occur under high-temperature conditions, often leading to isomerization. acs.org

Transition Metal-Catalyzed Transformations and Their Selectivity

Transition metal catalysts offer powerful and selective methods for functionalizing enones like this compound. mdpi.com These reactions often proceed with high efficiency and selectivity under mild conditions.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. For instance, the Heck reaction can couple the enone with an aryl or vinyl halide, typically at the β-position. mdpi.com Palladium is also used in Tsuji-Trost allylation reactions. mdpi.com

Copper-Catalyzed Reactions: Copper catalysts are frequently employed for conjugate additions of various nucleophiles, including organometallic reagents and amines. Asymmetric conjugate additions can be achieved using chiral copper-ligand complexes.

Rhodium and Ruthenium-Catalyzed Reactions: These metals are often used in catalytic hydrogenation, which can selectively reduce the carbon-carbon double bond of the enone to give the corresponding saturated ketone, 3-hexylcyclohexanone. The choice of catalyst and conditions is crucial to avoid reduction of the carbonyl group. They are also used in [2+2+2] cycloadditions. semanticscholar.org

The selectivity (e.g., chemo-, regio-, and stereoselectivity) of these transformations can often be tuned by the choice of the metal center and, crucially, the ancillary ligands coordinated to it. mdpi.comcore.ac.uk

Palladium-Catalyzed Dehydrogenation

Palladium catalysts are highly effective in promoting the dehydrogenation of cyclohexenone derivatives to their corresponding phenols. This transformation is a powerful tool for the synthesis of substituted aromatic compounds, which are key components in pharmaceuticals, electronic materials, and commodity plastics. nih.govfigshare.com The reaction typically proceeds via a sequence of palladium-mediated C-H activation and β-hydride elimination steps, ultimately leading to the aromatic phenol.

The dehydrogenation of 3-alkyl-2-cyclohexenones, such as this compound, to the corresponding 3-alkylphenols is a well-established process. nih.govfuture4200.com The reaction can be carried out under aerobic conditions, using molecular oxygen as the terminal oxidant, which makes the process environmentally benign with water as the only byproduct. nih.gov Alternatively, the reaction can be performed in the absence of traditional oxidants by using a combination of a palladium catalyst and hydrogen gas, where hydrogen acts as a cocatalyst. nih.govrsc.orgsemanticscholar.org This latter method offers high atom economy and avoids over-oxidation byproducts. rsc.org

Mechanistic studies have shown that the dehydrogenation of cyclohexanones to phenols involves the formation of a cyclohexenone intermediate. nih.govresearchgate.netresearchgate.net The catalyst system, including the choice of palladium precursor and ligands, plays a crucial role in the efficiency and selectivity of the reaction. For instance, a palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) catalyst in combination with an ortho-dimethylaminopyridine ligand has been shown to be effective for the aerobic dehydrogenation of substituted cyclohexanones. nih.gov In the absence of an oxidant, a commercial palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas can efficiently convert substituted cyclohexenones to phenols. rsc.orgsemanticscholar.org

The general transformation of this compound to 3-hexylphenol via palladium-catalyzed dehydrogenation is depicted below:

Reaction Scheme: Palladium-Catalyzed Dehydrogenation

Table 1: Representative Conditions for Palladium-Catalyzed Dehydrogenation of Substituted Cyclohexenones

| Catalyst System | Oxidant/Co-catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(TFA)₂ / 2-(N,N-dimethylamino)pyridine | O₂ (1 atm) | DMSO | 80 | Good | nih.gov |

| Pd/C | H₂ (in N₂ mixture) | DMA | 150 | High | rsc.orgsemanticscholar.org |

This data is representative of 3-alkyl-substituted cyclohexenones and is expected to be applicable to this compound.

Rhodium-Catalyzed Cycloaddition Reactions

Rhodium catalysts are well-known for their ability to mediate a wide array of cycloaddition reactions, which are powerful methods for the construction of cyclic and polycyclic systems. nih.gov In the context of this compound, its α,β-unsaturated ketone functionality makes it a potential dienophile in Diels-Alder reactions or a partner in other cycloaddition processes.

While the reviewed literature does not provide specific examples of this compound participating as a reactant in rhodium-catalyzed cycloadditions, the general reactivity of α,β-unsaturated ketones in such transformations is well-documented. nih.govfigshare.com For instance, rhodium catalysts can facilitate [2+2+2] cycloadditions of diynes with enones to construct complex polycyclic frameworks. nih.gov

A plausible rhodium-catalyzed cycloaddition involving this compound would be a Diels-Alder reaction with a suitable diene. The rhodium catalyst could act as a Lewis acid to activate the enone, thereby lowering the energy barrier for the cycloaddition and potentially influencing the stereoselectivity of the reaction.

Hypothetical Reaction Scheme: Rhodium-Catalyzed Diels-Alder Reaction

Further research is required to explore the specific utility of this compound in rhodium-catalyzed cycloaddition reactions and to determine the optimal catalysts and reaction conditions for such transformations.

Gold-Catalyzed Processes

Gold catalysis has emerged as a powerful tool in organic synthesis, with gold complexes exhibiting unique reactivity in activating alkynes, allenes, and enones towards nucleophilic attack. nih.govdntb.gov.uadntb.gov.ua For this compound, its enone system is susceptible to conjugate addition (Michael addition) reactions, which can be efficiently catalyzed by gold complexes.

Gold(I) and gold(III) catalysts can activate the α,β-unsaturated system of this compound, making the β-carbon more electrophilic and thus more reactive towards nucleophiles. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the β-position.

General Reaction Scheme: Gold-Catalyzed Michael Addition

A variety of nucleophiles, including indoles, pyrroles, and other electron-rich heterocycles, as well as soft carbon nucleophiles, can participate in these gold-catalyzed conjugate additions. The choice of gold catalyst and ligands can influence the efficiency and selectivity of the reaction. While specific studies on this compound are not detailed in the provided search results, the general principles of gold-catalyzed Michael additions to enones are well-established. nih.gov

Table 2: Potential Nucleophiles for Gold-Catalyzed Conjugate Addition to this compound

| Nucleophile Class | Example | Expected Product Type |

| Electron-rich Heterocycles | Indole | 3-(Indol-3-yl)-3-hexylcyclohexan-1-one |

| Soft Carbon Nucleophiles | Malonates | Diethyl 2-(3-hexyl-1-oxocyclohexan-2-yl)malonate |

| Thiols | Thiophenol | 3-Hexyl-3-(phenylthio)cyclohexan-1-one |

This table represents potential reactions based on the known reactivity of enones in gold-catalyzed processes.

Ruthenium-Catalyzed Hydrogenation

Ruthenium complexes are highly efficient and versatile catalysts for the hydrogenation of unsaturated functional groups, including the carbon-carbon double bond and the carbonyl group of α,β-unsaturated ketones like this compound. nih.govrsc.org The hydrogenation can be controlled to achieve selective reduction of either the C=C bond (conjugate reduction) to yield 3-hexylcyclohexanone, or both the C=C and C=O bonds to afford 3-hexylcyclohexanol.

Asymmetric hydrogenation, using chiral ruthenium catalysts, allows for the enantioselective synthesis of chiral cyclohexanones and cyclohexanols, which are valuable building blocks in the synthesis of natural products and pharmaceuticals. princeton.edu The stereochemical outcome of the reaction is determined by the chiral ligand coordinated to the ruthenium center.

The hydrogenation of 3-substituted cyclic enones has been extensively studied, and these findings can be extrapolated to this compound. researchgate.netnih.gov The choice of catalyst, hydrogen pressure, temperature, and solvent are critical parameters that influence the selectivity and efficiency of the hydrogenation.

Reaction Scheme: Ruthenium-Catalyzed Hydrogenation Pathways

Table 3: Representative Ruthenium Catalysts for the Hydrogenation of Cyclic Enones

| Catalyst Type | Typical Substrate | Product Type | Key Features | Reference |

| Chiral Ru-diphosphine complexes | Prochiral cyclic enones | Chiral saturated ketones | High enantioselectivity | princeton.edu |

| Ru-NHC complexes | Flavones, Chromones | Chiral flavanones, chromanones | High efficiency and enantioselectivity | nih.gov |

| η⁶-arene-Ruthenium(II) complexes | Aromatic ketones | Chiral alcohols | Enantioselective transfer hydrogenation | future4200.com |

This table provides examples of ruthenium catalysts used for the hydrogenation of related cyclic enones and aromatic ketones, indicating the potential for similar applications with this compound.

Advanced Spectroscopic Analysis Research Methodologies for 3 Hexyl 2 Cyclohexenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for determining the precise structure of 3-Hexyl-2-cyclohexenone by providing detailed information about the hydrogen and carbon atomic arrangement within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy identifies the chemical environment of the protons in the molecule. For this compound, the spectrum would reveal distinct signals corresponding to the vinylic proton, the protons of the cyclohexene (B86901) ring, and the protons of the hexyl side chain. The vinylic proton at the C-2 position is expected to appear as a singlet in the downfield region (around δ 5.8-6.0 ppm) due to the deshielding effect of the conjugated system. The protons on the carbons adjacent to the carbonyl group (C-4) and the double bond (C-4) would resonate at approximately δ 2.3-2.5 ppm. The protons of the hexyl chain would show characteristic multiplets, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Vinylic H (C-2) | 5.8 - 6.0 | s (singlet) |

| Ring CH₂ (C-4) | ~2.4 | t (triplet) |

| Ring CH₂ (C-5) | ~2.0 | m (multiplet) |

| Ring CH₂ (C-6) | ~2.3 | t (triplet) |

| Hexyl CH₂ (α to C=C) | ~2.2 | t (triplet) |

| Hexyl (CH₂)₄ | 1.2 - 1.6 | m (multiplet) |

| Hexyl CH₃ | ~0.9 | t (triplet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) in Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum of this compound would be characterized by a signal for the carbonyl carbon (C-1) in the highly deshielded region of approximately δ 199.0 ppm. The olefinic carbons (C-2 and C-3) would appear around δ 125.0 ppm and δ 160.0 ppm, respectively. The remaining carbons of the cyclohexene ring and the hexyl chain would be observed in the upfield region of the spectrum. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C-1) | ~199.0 |

| Vinylic C (C-2) | ~125.0 |

| Vinylic C (C-3) | ~160.0 |

| Ring CH₂ (C-4) | ~38.0 |

| Ring CH₂ (C-5) | ~23.0 |

| Ring CH₂ (C-6) | ~30.0 |

| Hexyl Chain Carbons | 14.0 - 32.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. libretexts.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity within the cyclohexene ring and along the hexyl chain. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. This allows for the definitive assignment of which protons are bonded to which carbons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing long-range connectivity, for instance, connecting the hexyl group to the C-3 position of the cyclohexene ring and confirming the position of the carbonyl group relative to the double bond. libretexts.orgyoutube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

For this compound, the IR spectrum provides clear evidence for its key functional groups. A strong, sharp absorption band is expected in the region of 1665-1680 cm⁻¹ due to the stretching vibration of the α,β-unsaturated carbonyl (C=O) group. rsc.org The C=C double bond stretch within the conjugated system will appear around 1600-1620 cm⁻¹. quora.com Additionally, C-H stretching vibrations for the sp²-hybridized carbon of the double bond and the sp³-hybridized carbons of the ring and hexyl chain would be observed just above and below 3000 cm⁻¹, respectively. echemi.com

Raman spectroscopy provides complementary information. While the polar C=O group gives a strong IR signal, the less polar C=C double bond is expected to produce a strong signal in the Raman spectrum, making it a useful confirmatory technique.

Table 3: Key Predicted Vibrational Frequencies for this compound

| Functional Group | Technique | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Conjugated Ketone) | IR | 1665 - 1680 | Strong |

| C=C (Conjugated Alkene) | IR | 1600 - 1620 | Medium |

| C=C (Conjugated Alkene) | Raman | 1600 - 1620 | Strong |

| C(sp²)-H Stretch | IR | 3010 - 3100 | Medium |

| C(sp³)-H Stretch | IR | 2850 - 2960 | Strong |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (C₁₂H₂₀O), high-resolution mass spectrometry would show a molecular ion [M]⁺ peak at an m/z (mass-to-charge ratio) value corresponding to its exact mass (180.1514).

The fragmentation pattern observed in the mass spectrum provides structural information. The hexyl chain is prone to characteristic fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). A prominent peak would be expected from the loss of a pentyl radical (C₅H₁₁) via cleavage beta to the ring, resulting in a fragment at m/z 109. The cyclohexenone ring itself can undergo retro-Diels-Alder type fragmentation. The molecular ion of 3-hexylcyclohexene, a related compound, shows a base peak at m/z 81, corresponding to the loss of the hexyl side chain. nist.gov A similar loss would be expected for the cyclohexenone derivative.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 180 | [C₁₂H₂₀O]⁺ | Molecular Ion |

| 109 | [M - C₅H₁₁]⁺ | Beta-cleavage of hexyl chain |

| 81 | [C₆H₉]⁺ | Loss of hexyl chain |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The α,β-unsaturated ketone moiety in this compound acts as a chromophore. Two characteristic electronic transitions are expected:

A strong absorption band corresponding to a π → π* transition, typically observed in the range of 220-250 nm. For 2-cyclohexenone, this transition occurs at λmax = 224 nm. nih.gov According to Woodward-Fieser rules, a β-alkyl substituent (the hexyl group) would shift this maximum to a longer wavelength, predicted to be around 236 nm. libretexts.org

A weaker absorption band at a longer wavelength (around 310-330 nm) corresponding to the formally forbidden n → π* transition of the carbonyl group. nih.gov

The position and intensity of these absorption bands are sensitive to the solvent used and confirm the presence of the conjugated carbonyl system.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Relative Intensity (ε) |

|---|---|---|

| π → π | ~236 | High (~10,000 L·mol⁻¹·cm⁻¹) |

| n → π | ~320 | Low (~100 L·mol⁻¹·cm⁻¹) |

Multivariate Spectroscopic Methods and Chemometrics for Complex Mixture Analysis and Qualitative/Quantitative Information

The analysis of this compound in complex matrices, such as essential oils, food products, and fragrance formulations, presents a significant analytical challenge. The presence of numerous structurally similar compounds and a complex sample matrix can lead to overlapping signals in spectroscopic data, making univariate analysis insufficient for accurate qualitative and quantitative determination. To overcome these challenges, multivariate spectroscopic methods combined with chemometrics are employed. These approaches leverage the full spectrum of data, enabling the extraction of meaningful information from complex datasets.

Chemometrics utilizes statistical and mathematical methods to extract information from chemical data. In the context of spectroscopy, techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are invaluable for both qualitative and quantitative analysis. These methods are particularly well-suited for handling the large datasets generated by modern spectroscopic instruments, such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy.

Qualitative Analysis: Pattern Recognition and Classification

For the qualitative analysis of complex mixtures containing this compound, pattern recognition techniques are employed to classify samples based on their spectroscopic profiles. PCA is a powerful tool for this purpose, as it reduces the dimensionality of the data while retaining the most significant variance. This allows for the visualization of clustering or differentiation between samples.

For instance, in the quality control of fragrance formulations, an electronic nose, which consists of an array of gas sensors, can be used to generate a unique "fingerprint" for each sample. The sensor responses, when analyzed with PCA, can effectively discriminate between authentic and counterfeit products or identify batch-to-batch variations. researchgate.net While specific studies on this compound are not prevalent, the principle can be illustrated with a hypothetical example. Consider a set of fragrance samples, some of which are known to contain high-quality this compound, while others are suspected of being adulterated.

An illustrative PCA scores plot could be generated from the electronic nose data, as shown in the interactive table below. The first two principal components (PC1 and PC2) would capture the majority of the variance in the data.

| Sample ID | Sample Type | PC1 | PC2 |

|---|---|---|---|

| A-01 | Authentic | -2.5 | 1.8 |

| A-02 | Authentic | -2.8 | 2.1 |

| A-03 | Authentic | -2.6 | 1.9 |

| C-01 | Adulterated | 3.1 | -2.5 |

| C-02 | Adulterated | 3.5 | -2.8 |

| C-03 | Adulterated | 3.2 | -2.6 |

| U-01 | Unknown | -2.4 | 2.0 |

In this hypothetical scenario, the authentic samples containing pure this compound would cluster together in one region of the plot, while the adulterated samples would form a distinct cluster in another. An unknown sample could then be classified based on its proximity to these clusters.

Quantitative Analysis: Calibration and Prediction

For the quantitative determination of this compound in a complex mixture, multivariate calibration methods such as PLS regression are highly effective. PLS is particularly useful when dealing with spectral data where multicollinearity is a problem (i.e., when the signals from different components overlap). This method builds a regression model that relates the spectral data to the concentration of the analyte of interest.

The development of a robust PLS model requires a carefully designed calibration set of samples with known concentrations of this compound and varying concentrations of other matrix components. Spectroscopic data (e.g., FTIR or NMR spectra) are collected for these samples. The PLS algorithm then identifies the latent variables that describe the maximum covariance between the spectral data and the analyte concentration.

The performance of a PLS model is evaluated based on several parameters, including the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²). A lower RMSEP and an R² value closer to 1 indicate a more accurate and reliable model.

Below is an illustrative data table representing a hypothetical PLS calibration model for the quantification of this compound in a flavor mixture using FTIR spectroscopy.

| Parameter | Value |

|---|---|

| Number of Latent Variables | 4 |

| R² (Calibration) | 0.992 |

| R² (Validation) | 0.985 |

| RMSEP (mg/mL) | 0.08 |

This hypothetical model demonstrates the potential for accurately predicting the concentration of this compound in unknown samples. The application of such chemometric models in conjunction with rapid spectroscopic techniques can significantly enhance the efficiency of quality control in industries where this compound is a key component. flinders.edu.auresearchgate.net

Biological Activity and Mechanistic Investigations of 3 Hexyl 2 Cyclohexenone and Its Analogues

Mechanistic Elucidation of Biological Actions at the Molecular Level

The biological activities of 3-hexyl-2-cyclohexenone and its analogues are intrinsically linked to the chemical reactivity of the α,β-unsaturated ketone moiety, a common feature in this class of compounds. This functional group acts as a Michael acceptor, rendering the β-carbon electrophilic and susceptible to nucleophilic attack from biological macromolecules. nih.gov This reactivity is the cornerstone of the molecular mechanisms underlying their observed biological effects, which primarily involve the covalent modification of specific proteins, leading to the modulation of critical cellular signaling pathways.

The primary mechanism of action for many cyclohexenone derivatives is the formation of covalent adducts with nucleophilic amino acid residues, most notably cysteine, within target proteins. nih.govox.ac.uknih.govresearchgate.netnih.gov The thiol group of cysteine is a particularly strong nucleophile at physiological pH and readily participates in Michael-type addition reactions with the electrophilic β-carbon of the cyclohexenone ring. This irreversible modification can alter the protein's conformation, leading to either inhibition or, in some cases, activation of its function. The specificity of these interactions can be influenced by the nature and position of substituents on the cyclohexenone ring, such as the hexyl group at the C-3 position, which may affect the compound's lipophilicity, cell permeability, and binding affinity to target proteins.

Mass spectrometry has been a crucial tool in identifying the protein targets of electrophilic compounds like α,β-unsaturated ketones. nih.govmsvision.comucsf.edunih.gov By analyzing proteins that have been exposed to these compounds, researchers can identify specific peptides that have been modified, pinpointing the exact amino acid residues involved in the covalent adduction.

Modulation of Inflammatory and Cell Survival Pathways:

A significant body of research has focused on the ability of cyclohexenone analogues to modulate signaling pathways involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

Inhibition of NF-κB Signaling: The NF-κB pathway is a critical regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer. nih.govnih.govwikipedia.org Several studies have demonstrated that cyclohexenone-containing compounds can inhibit NF-κB activation. nih.gov The mechanism often involves the direct covalent modification of key proteins within the NF-κB signaling cascade. For instance, some analogues have been shown to form adducts with cysteine residues on the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. nih.gov This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes. nih.govwikipedia.org

Interference with STAT3 Signaling: The STAT3 protein is a transcription factor that plays a pivotal role in cell proliferation, survival, and angiogenesis, and its persistent activation is a hallmark of many cancers. oncozine.comnih.gov The inhibition of STAT3 signaling is a promising therapeutic strategy. selleckchem.comselleckchem.com Electrophilic compounds, including those with an α,β-unsaturated carbonyl motif, have been shown to inhibit STAT3. The proposed mechanism involves the covalent modification of critical cysteine residues within the STAT3 protein, which can disrupt its dimerization, DNA binding, and transcriptional activity. nih.gov While direct evidence for this compound is lacking, the established reactivity of the cyclohexenone core suggests it could potentially target and inhibit STAT3 through a similar covalent mechanism.

Activation of the Keap1-Nrf2 Antioxidant Response Pathway:

In contrast to the inhibitory effects on pro-inflammatory pathways, α,β-unsaturated carbonyl compounds have been shown to activate the Keap1-Nrf2 pathway, a primary cellular defense mechanism against oxidative and electrophilic stress. nih.govnih.govmdpi.commdpi.comwindows.net

Mechanism of Nrf2 Activation: Under basal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Keap1, which facilitates its ubiquitination and proteasomal degradation. nih.govnih.gov Keap1 is rich in reactive cysteine residues that act as sensors for electrophiles. nih.gov When an electrophilic compound like a cyclohexenone derivative enters the cell, it can covalently modify these sensor cysteines on Keap1. mdpi.com This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. nih.govnih.gov As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. mdpi.commdpi.com

The following interactive data tables summarize research findings for representative cyclohexenone analogues, illustrating their effects on these key molecular pathways. It is important to note that these data are for analogous compounds and are intended to be illustrative of the potential mechanisms of this compound.

| Compound | Cell Line | Assay | Effect | Reference |

|---|---|---|---|---|

| Bicyclic Cyclohexenone Analogue 10 | HeLa | NF-κB Luciferase Reporter Assay | IC50 = 5.2 µM | nih.gov |

| Bicyclic Cyclohexenone Analogue 11 | HeLa | NF-κB Luciferase Reporter Assay | IC50 = 3.8 µM | nih.gov |

| Cardamonin (a chalcone (B49325) with structural similarities) | RAW 264.7 macrophages | Inhibition of IκBα degradation | Suppression of NO and PGE2 synthesis | nih.gov |

| Compound | Target | Mechanism | Effect | Reference |

|---|---|---|---|---|

| Brevilin A (sesquiterpene lactone with α,β-unsaturated carbonyl) | STAT3 | Inhibition of JAK tyrosine kinase domain | Induces apoptosis in colon adenocarcinoma cells | selleckchem.com |

| Cucurbitacin I | JAK2/STAT3 | Selective inhibitor | Blocks STAT3 phosphorylation | selleckchem.com |

| YHO-1701 | STAT3 | Inhibits STAT3 dimerization | Suppresses adaptive survival of lung cancer cells | nih.gov |

| Compound | Cell Line | Assay | Effect | Reference |

|---|---|---|---|---|

| Chalcone derivatives | - | Modification of Keap1 cysteines | Nuclear translocation of Nrf2 and activation of ARE-dependent genes | mdpi.com |

| Isoliquiritigenin 2′-methyl ether | - | Upregulation of HO-1 expression | Activation of Nrf2 pathway | nih.gov |

| Various electrophiles | - | Modification of Keap1 sensor cysteines (e.g., C151, C273, C288) | Inhibition of Nrf2 ubiquitination and degradation | nih.gov |

Natural Occurrence, Biosynthesis, and Biotransformation Pathways of Cyclohexenones

Identification of Cyclohexenone Derivatives in Natural Sources

Cyclohexenone derivatives are found in a variety of natural products, contributing to their aroma and biological activities. While direct evidence for the natural occurrence of 3-hexyl-2-cyclohexenone is limited in the scientific literature, the presence of structurally similar compounds has been documented.

For instance, 3-methyl-2-cyclohexen-1-one, a closely related compound, has been identified in Mentha pulegium (pennyroyal) and Nicotiana tabacum (tobacco). nih.gov This compound is also known as an insect sex pheromone for the Douglas-fir beetle. sigmaaldrich.com Another related compound, 3-hepten-2-one, has been found in hop oil, roasted filberts, and as a volatile compound from the cephalic glands of the fire bee Trigona (Oxytrigona) tataira. chemicalbook.com The presence of these alkyl-substituted cyclic ketones in nature suggests that the biosynthesis of a hexyl-substituted cyclohexenone is plausible.

The general class of cyclohexenones are versatile intermediates in the synthesis of various chemical products, including pharmaceuticals and fragrances. wikipedia.org Their synthesis can be achieved through various laboratory routes, such as from resorcinol (B1680541) or via the Birch reduction of anisole (B1667542). wikipedia.org

Table 1: Examples of Naturally Occurring Cyclohexenone Derivatives and Related Compounds

| Compound Name | Natural Source(s) | Reference(s) |

|---|---|---|

| 3-Methyl-2-cyclohexen-1-one | Mentha pulegium, Nicotiana tabacum | nih.gov |

| 3-Hepten-2-one | Hop oil, Roasted filberts, Trigona (Oxytrigona) tataira | chemicalbook.com |

Microbial Biotransformation of Cyclohexanol (B46403) and Cyclohexanone (B45756) to Cyclohexenones

Microorganisms play a crucial role in the biotransformation of cyclic compounds. The conversion of cyclohexanol and cyclohexanone to cyclohexenones and other derivatives is a key area of research in biocatalysis. Various microbial strains have been shown to catalyze these transformations, often involving a cascade of enzymatic reactions.

The oxidation of cyclohexanol to cyclohexanone is a common microbial transformation, often catalyzed by alcohol dehydrogenases (ADHs). researchgate.netresearchgate.net Subsequently, cyclohexanone can be a substrate for monooxygenases, such as cyclohexanone monooxygenase (CHMO), which can lead to the formation of lactones like ε-caprolactone through a Baeyer-Villiger oxidation. researchgate.netucl.ac.uk While the direct conversion to a cyclohexenone is less commonly the final product, it can be an intermediate in these pathways.

Several microorganisms, including species of Pseudomonas, Nocardia, and Acidovorax, are known to metabolize cyclohexane (B81311) and its oxygenated derivatives. researchgate.netresearchgate.net For example, Acidovorax sp. strain CHX100 utilizes cyclohexane as its sole carbon and energy source through a highly efficient enzyme cascade. researchgate.net The biotransformation of substituted cyclohexanones has also been investigated. For instance, various fungal strains, including Fusarium sp., have been used for the oxidoreduction of 2-methylcyclohexanone. nih.gov This process can yield both cis- and trans-2-methylcyclohexanol, as well as the corresponding lactone via Baeyer-Villiger oxidation. nih.gov

The direct dehydrogenation of cyclohexanones to their corresponding enones can be achieved using palladium-based catalysts in chemical synthesis, suggesting a potential parallel for enzymatic dehydrogenation in biological systems. organic-chemistry.org

Table 2: Microbial Strains and Enzymes in Cyclohexane Ring Biotransformation

| Microorganism/Enzyme | Transformation | Reference(s) |

|---|---|---|

| Acidovorax sp. strain CHX100 | Mineralization of cyclohexane | researchgate.net |

| Nocardia globerula CL1 | Oxidation of cyclohexanol to adipate | researchgate.net |

| Pseudomonas species | Metabolism of cyclohexanol | researchgate.net |

| Fusarium sp. | Oxidoreduction of 2-methylcyclohexanone | nih.gov |

| Cyclohexanone monooxygenase (CHMO) | Baeyer-Villiger oxidation of cyclohexanone | researchgate.netucl.ac.uk |

Enzymatic Synthesis and Biosynthetic Routes of Hexyl-Chain Bearing Compounds

The enzymatic synthesis of compounds bearing hexyl chains is an area of significant interest, particularly for the production of esters and other valuable chemicals. While the direct enzymatic synthesis of this compound is not extensively documented, the principles of enzymatic reactions involving hexyl moieties and the formation of carbon-carbon bonds are well-established.

Lipases are commonly employed for the synthesis of hexyl esters through transesterification or esterification reactions. For example, Lipozyme TL IM has been used for the transesterification of castor oil with hexanol to produce castor oil hexyl esters. niscpr.res.in The enzymatic synthesis of hexyl formate (B1220265) has also been demonstrated using Novozym 435, which catalyzes the direct esterification of formic acid and hexyl alcohol. google.com

The biosynthesis of natural products often involves the assembly of complex carbon skeletons from simpler precursors. Polyketide synthases (PKSs) and fatty acid synthases (FASs) are key enzyme complexes that build carbon chains through the iterative addition of two-carbon units. It is conceivable that a hexyl group could be incorporated into a cyclic structure through such a pathway, followed by cyclization and subsequent enzymatic modifications to yield a cyclohexenone ring.

Chemo-enzymatic strategies have been employed to synthesize complex molecules containing hexyl chains, such as in the preparation of side-chain liquid-crystalline polymers. qut.edu.au These hybrid approaches combine the selectivity of enzymes with the efficiency of chemical reactions.

Mammalian Metabolism and Microsomal Biotransformation Pathways of Cyclohexene (B86901) Rings

In mammals, the metabolism of xenobiotics, including compounds with cyclohexene rings, primarily occurs in the liver through a series of enzymatic reactions designed to increase their water solubility and facilitate excretion. nih.gov These biotransformation pathways are generally divided into Phase I and Phase II reactions. nih.gov

Phase I reactions often involve oxidation, reduction, and hydrolysis, with cytochrome P450 (CYP) enzymes playing a central role. nih.govoc-praktikum.de For the cyclohexene ring, a common metabolic pathway is epoxidation by CYP450 to form a cyclohexane epoxide. oc-praktikum.de This epoxide can then be hydrolyzed by epoxide hydratase to a trans-1,2-cyclohexanediol. oc-praktikum.de

The metabolism of the cyclohexane ring can also involve hydroxylation at various positions. Studies on the metabolism of hexythiazox, a compound containing a cyclohexane ring, have shown that hydroxylation of the cyclohexane ring is a dominant biotransformation pathway in animals. fao.org Similarly, the metabolism of dodecylcyclohexane (B156805) in rats leads to the hydroxylation of the cyclohexane ring. nih.gov This hydroxylation can be carried out by microsomal mixed-function oxidases. nih.gov

The fungus Cunninghamella elegans is often used as a microbial model for mammalian metabolism due to its possession of a range of cytochrome P450 enzymes that mimic Phase I oxidative metabolism. rsc.org Studies with this fungus on phenyl cyclohexane derivatives have shown that metabolism is often confined to benzylic hydroxylation. rsc.org

Following Phase I modifications, the resulting metabolites can undergo Phase II conjugation reactions, where endogenous hydrophilic molecules such as glucuronic acid, sulfate, or glutathione (B108866) are attached to further increase water solubility. nih.gov

Table 3: Key Enzymes and Reactions in Mammalian Metabolism of Cyclohexene Rings

| Enzyme/Enzyme Family | Reaction Type | Metabolic Pathway | Reference(s) |

|---|---|---|---|

| Cytochrome P450 (CYP) | Oxidation (Epoxidation, Hydroxylation) | Phase I Biotransformation | oc-praktikum.denih.gov |

| Epoxide Hydratase | Hydrolysis | Phase I Biotransformation | oc-praktikum.de |

Computational Chemistry Studies of 3 Hexyl 2 Cyclohexenone Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are foundational in computational chemistry, providing detailed information about the electronic distribution and energy of a molecule. These ab initio (from first principles) methods solve approximations of the Schrödinger equation to describe the behavior of electrons within a molecule. chemistai.orglibretexts.org

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. arxiv.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. arxiv.orgmdpi.com

For 3-hexyl-2-cyclohexenone, DFT can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Compute key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Generate Electron Density Maps: Visualize the distribution of electrons, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of reaction.

Determine Spectroscopic Properties: Predict vibrational frequencies (infrared spectra) and electronic transitions (UV-Visible spectra), which can be compared with experimental data for validation.

Studies on the parent 2-cyclohexenone have utilized DFT to investigate its adsorption on metal surfaces and to understand its reactivity in cycloaddition reactions. researchgate.netresearchgate.net For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set has been successfully used to model the reaction mechanism of cyclohexenone derivatives. researchgate.net Similar approaches for this compound would elucidate how the electron-donating hexyl group influences the electronic properties of the conjugated enone system. Conceptual DFT further provides reactivity indices like electrophilicity and nucleophilicity, which can quantify the molecule's reaction tendencies. semanticscholar.orgmdpi.com

| Property | Description | Typical Calculated Value (Example) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 5.3 eV |

| Dipole Moment | Measure of the net molecular polarity. | 3.5 Debye |

| Electrophilicity Index (ω) | A quantitative measure of a molecule's ability to accept electrons. semanticscholar.org | 1.8 eV |

While DFT is a form of ab initio method, the term often refers more specifically to wavefunction-based methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2). These methods can be more computationally demanding than DFT but are sometimes used for higher accuracy benchmarks. scribd.com

On the other end of the computational spectrum, semi-empirical methods offer a faster but less accurate alternative. chemistai.orglibretexts.org These methods simplify the complex integrals in QM calculations by incorporating parameters derived from experimental data. wikipedia.org Methods like AM1, PM3, and those based on the Neglect of Diatomic Differential Overlap (NDDO) approximation are useful for rapid screening of large numbers of molecules or for preliminary geometry optimizations before employing more rigorous methods. wikipedia.orgststephens.net.in For a molecule like this compound, semi-empirical methods could be used for an initial conformational search of the flexible hexyl chain before refining the lowest-energy structures with DFT or other higher-level theories.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulates the motion of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior. mdpi.com

For this compound, MD simulations are particularly valuable for:

Conformational Analysis: The flexible six-carbon alkyl chain can adopt numerous conformations. MD simulations can explore the potential energy surface to identify the most stable and frequently occurring conformers. Studies on related molecules like poly(3-hexylthiophene) have used MD to investigate chain conformation as a function of temperature. nih.govrsc.orgnih.gov

Solvent Effects: The behavior of a molecule can change dramatically in different solvents. MD simulations explicitly model solvent molecules, allowing for the study of solvation shells, solute-solvent interactions, and the influence of the solvent on conformational preferences. mdpi.com For example, simulations of cyclohexanone (B45756) in various solvents have provided insights into solubility and intermolecular interactions. researchgate.net The radius of gyration (Rg) and solvent accessible surface area (SASA) are common metrics used to analyze how a molecule's shape changes in solution. rsc.org

| Parameter/Output | Description | Example Value/Observation |

|---|---|---|

| Force Field | A set of parameters describing the potential energy of the system (e.g., bond stretching, angle bending). | GAFF (General Amber Force Field) |

| Solvent Model | A model representing the solvent molecules. | TIP3P (for water) or explicit cyclohexane (B81311) |

| Simulation Time | The total time duration of the simulation. | 100 nanoseconds (ns) |

| Output: Conformational Clusters | Groups of similar molecular structures observed during the simulation. | Extended chain vs. folded chain conformers of the hexyl group. |

| Output: Radial Distribution Function | Describes how the density of solvent molecules varies as a function of distance from the solute. | Peak at 3.5 Å indicating the first solvation shell. |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

For reactions involving the this compound scaffold, such as cycloadditions, aldol (B89426) reactions, or Michael additions, computational methods can:

Identify Transition States (TS): A transition state is the highest energy point along a reaction coordinate. Locating the TS geometry is crucial for calculating the activation energy, which determines the reaction rate.

Distinguish Between Mechanisms: Calculations can help determine whether a reaction proceeds through a concerted (single-step) or stepwise mechanism. For example, DFT studies on the [2+2] cycloaddition of cyclohexenone with vinyl acetate (B1210297) showed the reaction occurs via a stepwise mechanism. researchgate.netresearchgate.net

Analyze Reaction Selectivity: When a reaction can yield multiple products (e.g., regioselectivity or stereoselectivity), computational analysis of the different transition state energies can predict and explain the observed product distribution. Studies on organocatalytic mechanisms have used TS analysis to rationalize stereoselectivity. rsc.org

These calculations provide a molecular-level understanding of how bonds are formed and broken, guiding the design of experiments to favor desired outcomes. acs.orgnih.gov

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) analysis aims to correlate the chemical structure of a compound with its biological activity. collaborativedrug.comzamann-pharma.com Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, builds mathematical models to predict the activity of new, untested compounds. jocpr.com

For this compound, if it were part of a series of biologically active compounds, a QSAR study would typically involve:

Data Set Generation: A series of cyclohexenone analogues would be synthesized or designed in silico, varying features like the length of the alkyl chain, substitutions on the ring, etc.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors (e.g., steric, electronic, lipophilic properties) are calculated using computational methods.

Model Building: Statistical methods are used to build an equation that links the descriptors to the measured biological activity.

Prediction: The validated model is then used to predict the activity of novel, unsynthesized analogues, prioritizing the most promising candidates for synthesis.

SAR studies on other cyclohexenone derivatives have shown that substitutions at different positions on the ring can have significant effects on inhibitor potency, providing a basis for such modeling. researchgate.net

In Silico Screening and Rational Design of Novel Cyclohexenone Analogues

In silico (computer-based) screening and rational design are modern approaches to accelerate the discovery of new molecules with desired properties, such as therapeutic agents or industrial chemicals. mdpi.comclick2drug.org

In Silico Screening (Virtual Screening): This process involves computationally screening large libraries of virtual compounds (often millions) to identify those that are likely to bind to a specific biological target, such as an enzyme or receptor. researchgate.net This is often done using molecular docking, which predicts the preferred orientation and binding affinity of a ligand to its target.

Rational Design: This approach uses a deep understanding of a system, often gained from computational studies, to design new molecules from the ground up. rsc.orgmdpi.com For example, if the binding site of a target protein is known, a novel cyclohexenone analogue can be designed to have optimal shape and chemical complementarity to that site. MD simulations can then be used to guide and refine the design, ensuring the new compound has favorable properties. rsc.org

These computational strategies allow researchers to explore vast chemical spaces efficiently, focusing laboratory efforts on the most promising candidates and reducing the time and cost associated with traditional trial-and-error discovery processes.

Machine Learning and Artificial Intelligence Applications in Computational Chemistry

A primary application of machine learning in this context is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.netmdpi.com These models establish a mathematical correlation between the structural features of a molecule (descriptors) and its biological activity or physicochemical properties. mdpi.com For this compound and its analogs, a QSAR model could predict their potential biological activities, while a QSPR model could forecast properties like solubility, boiling point, or lipophilicity. The development of these models typically involves algorithms such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN). researchgate.netntu.ac.ukiapchem.org

The process begins with the generation of a diverse set of molecular descriptors for this compound, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). mdpi.com Machine learning algorithms are then trained on a dataset of molecules with known properties to learn the complex relationships between these descriptors and the target property. iapchem.org

| Model | Algorithm | Training Set R² | Test Set Q² | RMSE (Test Set) |

|---|---|---|---|---|

| Model A | Multiple Linear Regression (MLR) | 0.75 | 0.70 | 0.45 |

| Model B | Support Vector Machine (SVM) | 0.88 | 0.82 | 0.31 |

| Model C | Random Forest (RF) | 0.92 | 0.85 | 0.28 |

| Model D | Artificial Neural Network (ANN) | 0.95 | 0.88 | 0.25 |

Beyond property prediction, machine learning is transforming the analysis of spectroscopic data for molecules like this compound. aalto.fi The interpretation of complex spectra, such as those from Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy, can be expedited and automated using AI. researchgate.net Deep learning models, particularly Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs), can be trained to recognize patterns in spectral data and correlate them with specific structural features of the molecule. uta.edu This can aid in the rapid identification of unknown compounds or the detailed structural elucidation of newly synthesized derivatives of this compound. aalto.fi

For instance, a trained neural network could predict the ¹³C NMR spectrum of a hypothetical derivative of this compound based solely on its 2D structure. This capability significantly reduces the reliance on time-consuming quantum mechanical calculations. aalto.fi

| Spectroscopic Feature | Experimental Value (Hypothetical) | Predicted Value (Deep Learning Model) | Absolute Error |

|---|---|---|---|

| ¹³C NMR Shift (C=O) | 199.5 ppm | 199.2 ppm | 0.3 ppm |

| ¹H NMR Shift (Vinyl H) | 5.85 ppm | 5.88 ppm | 0.03 ppm |

| IR Frequency (C=O stretch) | 1670 cm⁻¹ | 1675 cm⁻¹ | 5 cm⁻¹ |

Furthermore, AI and ML are being employed to accelerate molecular dynamics (MD) simulations. arxiv.orgresearchgate.net By training neural network potentials on data from accurate but computationally expensive quantum mechanics calculations, it is possible to perform large-scale MD simulations with near quantum accuracy at a fraction of the cost. arxiv.orgnih.gov For this compound, this would enable the study of its conformational dynamics, interactions with solvents, or binding to biological targets over longer timescales, providing deeper insights into its behavior at the molecular level.

Generative models, a frontier in AI, also hold promise for the de novo design of novel this compound derivatives. iapchem.org These models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can learn the underlying patterns in a dataset of existing molecules and generate new molecular structures with desired properties. iapchem.org This approach could be used to explore a vast chemical space and identify novel candidates with potentially improved biological activity or physicochemical characteristics, guiding future synthetic efforts.

Future Directions and Emerging Research Opportunities

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 3-Hexyl-2-cyclohexenone is poised to align with the principles of green chemistry, moving away from traditional methods that may involve hazardous reagents and generate significant waste. Key reactions in the formation of the cyclohexenone ring, such as the Michael addition and Robinson annulation, are prime candidates for sustainable innovation. ias.ac.inresearchgate.neteurekaselect.com

Future research will likely focus on:

Solvent-Free and Microwave-Assisted Reactions: Conducting synthesis under solvent-free conditions or with microwave irradiation can dramatically reduce reaction times, energy consumption, and the need for volatile organic solvents. ias.ac.in

Bio-Sourced Catalysts: The development and use of "Eco-bases," which are heterogeneous catalysts derived from plant sources, represent a novel approach to greener chemical reactions. mdpi.com These can replace traditional, less environmentally friendly bases.

Atom Economy: Methodologies that maximize the incorporation of all starting materials into the final product (high atom economy) will be prioritized to minimize waste generation. eurekaselect.com

These green approaches aim to make the production of this compound and its derivatives more efficient, safer, and environmentally benign. researchgate.net

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The α,β-unsaturated carbonyl moiety in this compound is a key structural alert for potential biological activity, primarily due to its nature as a Michael acceptor. researchgate.netnih.gov This electrophilic center can react with nucleophilic residues in biological macromolecules, such as cysteine thiols in proteins, leading to a modulation of their function. researchgate.netoup.com This reactivity is the foundation for a wide range of pharmacological effects observed in related compounds. nih.gov

Future research should systematically screen this compound for a variety of biological activities, including:

Anticancer Activity: Many cyclohexenone derivatives have demonstrated potent cytotoxicity against various cancer cell lines. nih.govresearchgate.netresearchgate.net The potential of this compound to inhibit cancer cell growth warrants thorough investigation.

Anti-inflammatory and Immunosuppressive Effects: Compounds containing the α,β-unsaturated carbonyl motif have been shown to possess significant anti-inflammatory and immunosuppressive properties, often by targeting signaling pathways like NF-κB. nih.govresearchgate.net

Antibacterial and Antioxidant Properties: The cyclohexenone scaffold is present in molecules with known antibacterial and antioxidant activities, suggesting that this compound could also be effective in these areas. ijsr.netnih.gov

A summary of potential therapeutic areas for cyclohexenone derivatives is presented below.

| Therapeutic Area | Potential Mechanism of Action | Reference |

| Oncology | Michael addition with cysteine residues in key signaling proteins | nih.govresearchgate.net |

| Inflammation | Inhibition of pro-inflammatory signaling pathways (e.g., NF-κB) | nih.govresearchgate.net |

| Infectious Disease | Disruption of bacterial cellular processes | ijsr.netnih.gov |

| Oxidative Stress | Radical scavenging and modulation of antioxidant enzymes | nih.gov |

Advanced Spectroscopic Characterization Techniques for Complex Biological Systems

Understanding how this compound interacts with biological targets at a molecular level is crucial for elucidating its mechanism of action. Future research will increasingly rely on sophisticated spectroscopic techniques to probe these complex interactions.

Advanced NMR Spectroscopy: High-field solution Nuclear Magnetic Resonance (NMR) is a powerful tool for studying protein-ligand interactions. nih.govnih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Saturation Transfer Difference (STD), and transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) can identify binding events, map the binding site on a target protein, and determine binding affinities, even for weak interactions. nih.govnih.govazolifesciences.com These methods can be applied to observe the non-covalent and covalent interactions of this compound with its protein targets. universiteitleiden.nl

Mass Spectrometry-Based Adductomics: Given the electrophilic nature of this compound, it is likely to form covalent adducts with proteins. oup.comoregonstate.edu Mass spectrometry (MS) offers unparalleled sensitivity and accuracy for identifying such modifications. nih.govunl.pt Future studies will employ targeted and untargeted "adductomics" approaches to identify specific protein targets and characterize the precise sites of covalent modification within a complex biological system. oregonstate.edunih.gov

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery and mechanistic studies. For this compound, this integrated approach can accelerate research and provide deeper insights.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound and its future derivatives with their biological activities. tandfonline.comnih.gov These models can predict the potency of new compounds and identify key molecular descriptors that govern their activity. nih.govqsardb.org

Molecular Docking and Dynamics: Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. nih.govscispace.com Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction. nih.govresearchgate.net These computational tools can guide the design of more potent and selective derivatives.

Design and Synthesis of Novel this compound Derivatives with Enhanced Specificity and Potency

Building upon a foundational understanding of its biological activity and structure-activity relationships (SAR), the next logical step is the rational design and synthesis of novel derivatives. drugdesign.org The goal is to create analogues with improved potency, selectivity, and pharmacokinetic properties. nih.govwustl.eduamanote.comresearchgate.net

Future synthetic efforts will likely focus on:

Modification of the Hexyl Chain: Altering the length, branching, or introducing functional groups to the 3-position hexyl chain can influence lipophilicity and interactions with hydrophobic pockets in target proteins. nih.gov

Substitution on the Cyclohexenone Ring: Introducing various substituents at other positions on the cyclohexenone ring can modulate electronic properties and create new interaction points with a biological target. researchgate.netnih.gov

Bioisosteric Replacement: The core cyclohexenone scaffold could be replaced with other cyclic structures to explore different chemical space and potentially improve drug-like properties. nih.gov

A systematic SAR study, combining synthesis, biological evaluation, and computational modeling, will be essential to guide the optimization of this compound as a lead compound for potential therapeutic applications. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Hexyl-2-cyclohexenone, and how can yield optimization be systematically approached?

- Methodology : Begin with cyclohexenone derivatives as precursors (e.g., via alkylation or conjugate addition of hexyl groups). Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) principles. Monitor intermediates via TLC or HPLC and confirm purity via ¹H NMR . Compare yields across methods (e.g., Grignard addition vs. acid-catalyzed alkylation) to identify bottlenecks .

Q. How can the purity of this compound be rigorously validated for use in enantioselective catalysis studies?

- Methodology : Employ chromatographic techniques (GC-MS, HPLC with chiral columns) to separate enantiomers. Validate purity using spectroscopic methods:

- ¹H/¹³C NMR : Check for residual solvent peaks or unreacted precursors.

- FT-IR : Confirm absence of hydroxyl or carbonyl impurities from incomplete reactions.

- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z for C₁₂H₂₀O) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Follow OSHA HCS standards:

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.

- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste.

- Ventilation : Ensure airflow >10 air changes/hour to mitigate inhalation risks .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its reactivity in Diels-Alder reactions?

- Methodology : Synthesize stereoisomers (e.g., cis vs. trans configurations) and compare reaction kinetics with dienes (e.g., anthracene). Use DFT calculations to model transition states and correlate with experimental rate constants. Analyze regioselectivity via NOESY NMR .

Q. What strategies resolve contradictory data in solvent effects on this compound’s stability under acidic conditions?

- Methodology : Perform accelerated stability studies in polar aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents. Use LC-MS to track degradation products. Apply multivariate analysis to distinguish solvent polarity effects from nucleophilic interference. Reconcile discrepancies by isolating variables (e.g., water content, temperature) .

Q. Can this compound act as a chiral ligand in asymmetric catalysis, and how can its coordination behavior be characterized?

- Methodology : Test coordination with transition metals (e.g., Pd, Rh) via UV-Vis titration to determine binding constants. Analyze ligand-metal complexes using X-ray crystallography or EXAFS. Compare enantiomeric excess (ee) in catalytic reactions (e.g., hydrogenation) with and without the ligand .

Q. How do computational models predict the environmental persistence of this compound, and how can these predictions be experimentally validated?

- Methodology : Use EPI Suite or COSMOtherm to estimate biodegradation half-lives and bioaccumulation potential. Validate via OECD 301F biodegradation tests in activated sludge. Quantify degradation intermediates via GC-MS and compare with model outputs .

Data Analysis & Reporting Guidelines

Q. What statistical approaches are recommended for analyzing kinetic data from this compound reactions?

- Methodology : Apply nonlinear regression to fit rate laws (e.g., pseudo-first-order kinetics). Use ANOVA to assess significance of temperature or catalyst effects. Report confidence intervals (95%) and R² values. Address outliers via Grubbs’ test .

Q. How should contradictory spectral data (e.g., NMR vs. IR) be addressed in peer-reviewed publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.